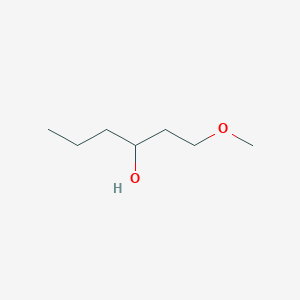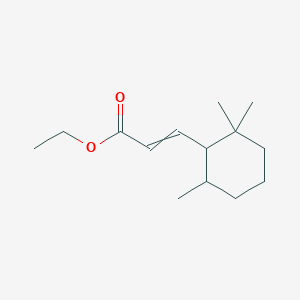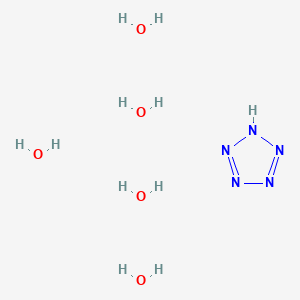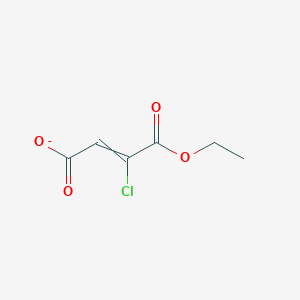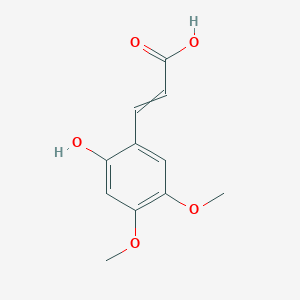
3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid, also known as sinapic acid, is a naturally occurring hydroxycinnamic acid. It is found in various plants and is known for its antioxidant properties. This compound is a derivative of cinnamic acid and is characterized by the presence of two methoxy groups and one hydroxyl group on the aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid can be achieved through several methods. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from plant sources, such as the shoots of alfalfa . The extraction process may include solvent extraction, purification, and crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond.
Substitution: The hydroxyl and methoxy groups on the aromatic ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and its role in plant metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of natural antioxidants and preservatives
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid involves its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress response .
Comparación Con Compuestos Similares
Similar Compounds
Caffeic acid: Another hydroxycinnamic acid with similar antioxidant properties.
Ferulic acid: Contains a methoxy group and a hydroxyl group on the aromatic ring, similar to sinapic acid.
p-Coumaric acid: Lacks the methoxy groups but has a hydroxyl group on the aromatic ring.
Uniqueness
3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid is unique due to the presence of two methoxy groups and one hydroxyl group on the aromatic ring, which enhances its antioxidant properties compared to other similar compounds .
Propiedades
Número CAS |
114515-53-6 |
|---|---|
Fórmula molecular |
C11H12O5 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
3-(2-hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O5/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6,12H,1-2H3,(H,13,14) |
Clave InChI |
LYDZYAHLGQIXNM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C=CC(=O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



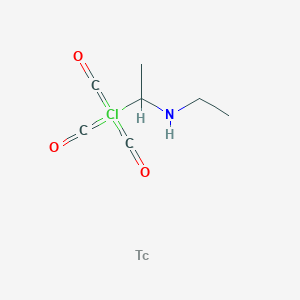
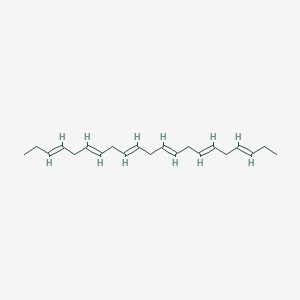
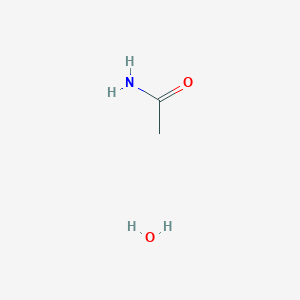
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
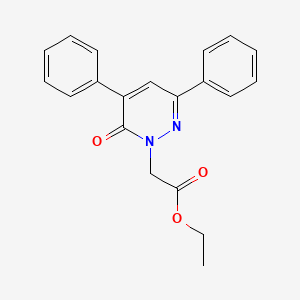
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
